1,3-dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-Dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring fused with another pyrimidine ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,3-Dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A related compound with a simpler structure, often used as a solvent in organic synthesis.
1,3-Dimethyl-2-oxohexahydropyrimidine: Another similar compound with applications in peptide synthesis.
Uniqueness
1,3-Dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H18N4O2 |
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Molecular Weight |
238.29 g/mol |
IUPAC Name |
1,3-dimethyl-6-propyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N4O2/c1-4-5-15-6-8-9(12-7-15)13(2)11(17)14(3)10(8)16/h12H,4-7H2,1-3H3 |
InChI Key |
DFTHRHNNLKUBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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